4-((3-Bromo-4-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione
CAS No.: 613248-50-3
Cat. No.: VC16138334
Molecular Formula: C15H12BrN5OS
Molecular Weight: 390.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 613248-50-3 |
|---|---|
| Molecular Formula | C15H12BrN5OS |
| Molecular Weight | 390.3 g/mol |
| IUPAC Name | 4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H12BrN5OS/c1-22-13-6-5-10(8-11(13)16)9-18-21-14(19-20-15(21)23)12-4-2-3-7-17-12/h2-9H,1H3,(H,20,23)/b18-9+ |
| Standard InChI Key | ZTOALYBVRLXJSG-GIJQJNRQSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)Br |
| Canonical SMILES | COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)Br |
Introduction
Structural Characteristics
Core Framework and Functional Groups
The compound features a 1,2,4-triazole ring as its central scaffold, substituted with:
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A thione (–S=) group at position 5, enhancing reactivity and biological interactions .
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A pyridin-2-yl group at position 3, contributing aromatic stability and potential hydrogen-bonding capacity .
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A benzylideneamino substituent at position 4, composed of a 3-bromo-4-methoxyphenyl moiety. This brominated aromatic system introduces electronic effects (e.g., electron-withdrawing bromine) and steric bulk, while the methoxy group modulates electron density .
Key Structural Features
| Feature | Role in Reactivity/Bioactivity |
|---|---|
| 1,2,4-Triazole core | Base for hydrogen bonding, metal coordination |
| Thione group | Electrophilic site for nucleophilic attack |
| Pyridin-2-yl | Aromatic stacking, enzyme interaction |
| Brominated aryl | Electron-withdrawing, enhances lipophilicity |
| Technique | Key Signals/Peaks |
|---|---|
| IR | 1618 cm⁻¹ (C=N), 1281 cm⁻¹ (C=S) |
| ¹H NMR | δ 8.90 (s, CH=N), 7.35–7.52 (m, Ar-H) |
| HRMS | m/z 390.3 ([M]+) |
Biological Activity and Mechanism
Antibacterial Properties
The compound exhibits antibacterial activity, attributed to its triazole-thione scaffold and substituents. Key findings include:
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Target Enzymes: Likely inhibition of DNA gyrase or cell wall synthesis enzymes via metal coordination (e.g., Mg²⁺, Zn²⁺) .
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Structure-Activity Relationships (SAR): Bromine at the 3-position and methoxy at the 4-position enhance activity by increasing lipophilicity and electronic effects .
Comparative Antibacterial Activity
Comparative Analysis with Analogues
Structural Analogues
Activity Trends
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Bromine Position: 3-Bromo derivatives generally show higher activity than 5-bromo analogues due to optimized electronic effects.
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Methoxy Substituents: Enhance solubility but may reduce potency compared to hydroxyl groups .
Applications and Future Directions
Challenges and Optimization Strategies
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Synthetic Challenges: Low yields in Schiff base formation necessitate optimized reaction conditions (e.g., solvent, catalyst) .
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Toxicity Concerns: Bromine and thione groups may require de novo design to improve safety profiles .
Research Findings and Data
X-ray Crystallography Insights
For structurally related triazole derivatives, crystal structures reveal:
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Planar Bicyclic Systems: Favorable for π-π stacking in biological interactions .
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Hydrogen Bonding Networks: Critical for stabilizing enzyme-inhibitor complexes .
Molecular Docking Studies
Preliminary models suggest:
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